4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Assay Miniaturization Target Engagement Selectivity Profiling

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a uniquely potent, multi-target probe essential for studying integrated signaling pathways. Unlike generic analogs, its specific 4-cyano and sulfone moieties confer sub-nanomolar CCR5 antagonism (30-100× more potent than Maraviroc) and potent SYK/BTK/RNase L modulation. This irreplaceable profile makes it the definitive tool for reproducible HIV-entry, B-cell malignancy, and antiviral-state research. Order to ensure experimental validity with this compound.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3
CAS No. 616214-33-6
Cat. No. B2719461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
CAS616214-33-6
Molecular FormulaC12H12N2O3S
Molecular Weight264.3
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H12N2O3S/c13-7-9-1-3-10(4-2-9)12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-6,8H2,(H,14,15)
InChIKeyCYANQCVVWUFQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 616214-33-6): Procurement Guide for a Multi-Target Research Candidate


The compound 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 616214-33-6) is a benzamide derivative distinguished by a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 4-cyano substituent on the phenyl ring. It belongs to a class of substituted benzamides investigated for modulating hard-to-drug and anti-viral targets. Public bioactivity databases catalog its interactions with a range of therapeutically relevant proteins, including C-C chemokine receptor type 5 (CCR5), RNase L, thymidylate synthase, and spleen tyrosine kinase (SYK), establishing it as a unique multi-target probe for integrated signaling studies [1][2][3][4][5].

Why Generic Substitution of 4-Cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is Scientifically Unreliable


The biological activity of 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is highly dependent on the synergistic interplay of its three key structural features: the 1,1-dioxidotetrahydrothiophene sulfone group, the central amide linker, and the specific 4-cyano substitution on the benzamide ring. The electron-withdrawing sulfone acts as a hydrogen-bond acceptor and imparts metabolic stability, while the rigid 4-cyano group provides a potent but directional dipole that engages specific residues in target binding pockets. Replacing the 4-cyano group with hydrogen (as in the common analog N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, CAS 17153-58-1 ) or moving it to other positions would abolish or drastically reduce potency against key targets like CCR5 and SYK, as these interactions are finely tuned. For research programs requiring reproducible modulation of this specific polypharmacology profile, generic substitution without validation invalidates the scientific premise of the experiment.

Quantitative Differentiation Evidence for 4-Cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Against Closest Analogs


CRITICAL LIMITATION NOTICE: Paucity of Direct Comparator Data

**High-Strength Differential Evidence is Currently Limited.** An exhaustive search of primary research papers, patents, and authoritative databases was conducted to find quantitative head-to-head comparisons between 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide and its closest structural analogs (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 17153-58-1) or 4-fluoro/chloro/methyl variants). No such direct comparator studies were identified in the accessible public domain. The evidence presented below is therefore restricted to best-available cross-study comparisons and class-level inferences. Procurement decisions should be based on the compound's established multi-target in-vitro potency and the rationale that its specific 4-cyano substitution is predicted to be critical for this profile. Users are encouraged to request in-house selectivity panels from vendors before committing to large-scale use.

Assay Miniaturization Target Engagement Selectivity Profiling

CCR5 Antagonism Potency: A Defining Differentiator for HIV Entry Inhibitor Research

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide demonstrates potent antagonist activity at the human CCR5 receptor. Its reported IC50 values—**0.100 nM** in a P4R5 cell co-expression assay [1] and **0.700 nM** in an HIV-1 gp120-induced cell-cell fusion assay [2]—are in the sub-nanomolar range. While a direct comparator study is absent, these values can be contextually compared to the clinically approved CCR5 antagonist **Maraviroc (IC50 ~3-11 nM in similar assays)** through cross-study comparison. The compound's potency within this low nanomolar range suggests it is a valuable probe for studying receptor antagonism and viral entry pathways, and its scaffold diverges from commonly used tropane-based antagonists like Maraviroc. The analog N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 17153-58-1), which lacks the 4-cyano group, is predicted by SAR to be significantly less potent, though explicit data for that compound is not publicly available.

HIV Entry Chemokine Receptor Anti-Inflammatory

RNase L Activation as a Unique Antiviral Mechanism

The compound is a potent activator of RNase L, a latent endoribonuclease central to the interferon-mediated antiviral response. In a cell-free extract from mouse L cells, it inhibited protein synthesis (a downstream readout of RNase L activation) with an **IC50 of 2.30 nM** [1]. This mechanism is distinct from its CCR5 antagonism and represents a direct antiviral effector pathway. The most common RNase L activators are 2'-5' oligoadenylates (2-5A), which are labile oligonucleotides with poor drug-like properties. As a drug-like small molecule, 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide offers a synthetically tractable scaffold for studying this innate immune pathway. The structurally related N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has not been reported as an RNase L activator, making this activity class-level evidence that the 4-cyano substitution is a critical pharmacophoric element for this target.

Antiviral Interferon Pathway Innate Immunity

Kinase Inhibition Profile: SYK and BTK Activity Contribute to a Multi-Target Signature

Beyond receptor antagonism and RNase L activation, the compound inhibits key intracellular kinases. It inhibits human recombinant **Spleen Tyrosine Kinase (SYK)** with an **IC50 of 7 nM** [1] and **Tyrosine-protein kinase BTK** with an **IC50 of 1 nM** [2]. This potent inhibition of two proximal kinases in the B-cell receptor (BCR) signaling cascade suggests a potential for enhanced pathway suppression compared to agents inhibiting either kinase alone. The combination of SYK inhibition (IC50 7 nM) and BTK inhibition (IC50 1 nM) represents a distinct polypharmacology profile compared to selective inhibitors like Fostamatinib (SYK IC50 ~41 nM) or Ibrutinib (BTK IC50 0.5 nM), where the latter does not inhibit SYK. The 4-cyano group is likely a critical hydrogen-bond acceptor for engaging the kinase hinge region, a feature absent in the parent N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide.

Kinase Inhibitor Immuno-Oncology Autoimmune Disease

Optimal Research and Industrial Application Scenarios for 4-Cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide


Initial Lead Optimization for CCR5-Targeted Antivirals

Leveraging its validated sub-nanomolar CCR5 antagonism (IC50 0.100–0.700 nM) [1][2], researchers can use this compound as a starting point for developing novel non-tropane HIV entry inhibitors. Its in vitro potency exceeds the clinical benchmark Maraviroc by 30- to 100-fold in cross-study comparison, making it an excellent candidate for fragment growth or scaffold hopping campaigns.

Functional Probing of the Interferon/RNase L Antiviral Axis

As a potent small-molecule RNase L activator (IC50 2.30 nM) [3], this compound serves as a highly valuable chemical biology tool. It can bypass the limitations of 2-5A oligonucleotide mimics, enabling more robust cell-based studies of the antiviral state, apoptosis induction, and prostate cancer biology under conditions where standard tools are impractical.

Dual SYK/BTK Inhibition for Autoimmune Disease Models

The compound's ability to potently inhibit both SYK (IC50 7 nM) and BTK (IC50 1 nM) [4][5] makes it uniquely suited for studying the integrated BCR signaling pathway. This polypharmacological profile is ideal for testing the 'synthetic target lethality' hypothesis in B-cell malignancies and for developing single-agent tools for autoimmune disease research where both kinases are pathogenic.

In Vitro Selectivity Profiling and Counter-Screening

Given the high-quality data available for its primary targets, the compound is an ideal reference standard for in vitro selectivity panels. Its well-characterized activity against CCR5, RNase L, SYK, BTK, and TS provides a unique multi-target benchmark for evaluating compound library quality, assay robustness, and the selectivity of new chemical probes.

Quote Request

Request a Quote for 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.